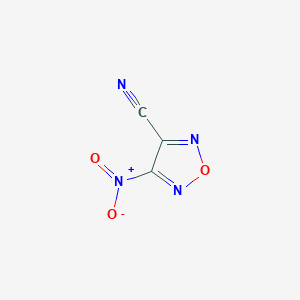![molecular formula C5H2Cl2N4 B119739 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 42754-96-1](/img/structure/B119739.png)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It belongs to a class of compounds known as pyrazolopyrimidines, which contain a fused pyrazole and pyrimidine ring structure. It has been used as a pharmaceutical intermediate .
Synthesis Analysis
A rapid synthetic method for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has been established . The compound was synthesized from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The total yield of the two steps was 49.5% .
Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is C5H2Cl2N4 . Its molecular weight is 189 . The InChI code is 1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H, (H,8,9,10,11) .
Chemical Reactions Analysis
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine has been used as a key intermediate in the synthesis of various pharmaceutical compounds . It has been used in the design of novel CDK2 inhibitors .
Physical And Chemical Properties Analysis
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is an off-white to yellow to orange to brown powder or crystals . It should be stored in a refrigerator .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been a subject of interest in chemical synthesis. Ogurtsov and Rakitin (2021) demonstrated the synthesis of functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, highlighting the potential of these compounds for various pharmacological activities. The specific focus was on the nucleophilic substitution reactions leading to novel derivatives, with detailed structural analysis through spectroscopy and X-ray analysis (Ogurtsov & Rakitin, 2021).
Glycosylation and Nucleoside Synthesis
The glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine has been studied for the synthesis of novel nucleoside analogs. Cottam, Revankar, and Robins (1983) reported on the selective glycosylation leading to the synthesis of inosine, guanosine, adenosine, and isoguanosine analogs, providing new synthetic routes to these significant compounds (Cottam, Revankar, & Robins, 1983).
Antimicrobial and Antitumor Activity
Several studies have explored the antimicrobial and antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, showing their efficacy against various pathogenic bacteria, indicating their potential as antibacterial agents (Beyzaei et al., 2017). Vignaroli et al. (2017) developed pyrazolo[3,4-d]pyrimidine prodrugs with enhanced pharmacokinetic and therapeutic properties, showing promise as antitumor agents in glioblastoma models (Vignaroli et al., 2017).
Herbicidal Applications
In the agricultural sector, Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and demonstrated their herbicidal activity against various plant species, suggesting their potential use in weed control (Luo et al., 2017).
Safety And Hazards
Orientations Futures
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have found wide application in drug design . They have been used as key intermediates in the synthesis of various pharmaceutical compounds, including novel CDK2 inhibitors . As treatment resistances arise frequently, it is particularly important to find a way to get rid of clinical difficulties, prevent or delay the EGFR-TKIs resistance or develop new EGFR-TKIs drugs with good tumor selectivity, high efficiency, and safety .
Propriétés
IUPAC Name |
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPROOLWJDUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476853 | |
| Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
42754-96-1 | |
| Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetic acid](/img/structure/B119659.png)








![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)


![5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B119705.png)